2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate

Description

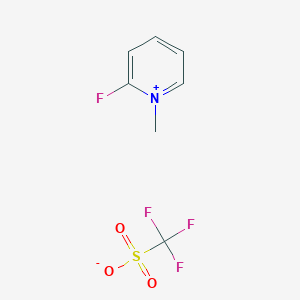

Structurally, it consists of a pyridinium ring substituted with a fluorine atom at the 2-position and a methyl group at the 1-position. The triflate anion (CF₃SO₃⁻) is a strong electron-withdrawing group, enhancing the compound’s stability and reactivity as an alkylating or activating agent in organic synthesis. This compound is typically employed in nucleophilic substitution reactions, where its pyridinium cation acts as a leaving group or a directing agent .

Properties

IUPAC Name |

2-fluoro-1-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGVYJOHEQHHNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00841152 | |

| Record name | 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00841152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921754-29-2 | |

| Record name | 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00841152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

In anhydrous dichloromethane (DCM), 2-fluoropyridine reacts with methyl triflate at room temperature under inert conditions. The reaction proceeds via an SN2 mechanism, where the lone pair on the pyridine nitrogen attacks the electrophilic methyl group of MeOTf, displacing the triflate anion. The exothermic reaction typically completes within 12–24 hours, affording the product in 80–85% yield after recrystallization from acetone.

Key advantages :

- No requirement for anion-exchange steps.

- High purity due to the absence of competing byproducts.

Anion Metathesis from Halide Salts

An alternative approach involves synthesizing the iodide or bromide salt of 2-fluoro-1-methylpyridinium followed by anion exchange with silver triflate (AgOTf). This two-step method is advantageous when methyl triflate is unavailable or cost-prohibitive.

Step 1: Methylation with Methyl Iodide

2-Fluoropyridine is heated with methyl iodide (MeI) in acetonitrile at 60°C for 48 hours. The reaction forms 2-fluoro-1-methylpyridinium iodide, which is isolated via solvent evaporation.

Step 2: Anion Exchange

The iodide salt is dissolved in acetone and treated with AgOTf. The insoluble silver iodide precipitate is filtered off, leaving the desired triflate salt in solution. Evaporation under reduced pressure yields the product in 75–78% overall yield.

Limitations :

- Requires stoichiometric silver reagents, increasing cost.

- Potential residual iodide contamination if filtration is incomplete.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, cost, and practicality of the three primary routes:

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Cost Estimate |

|---|---|---|---|---|---|

| Direct Quaternization | MeOTf, DCM | RT, 24h, inert | 85 | 98 | High |

| Anion Metathesis | MeI, AgOTf, acetone | 60°C, 48h (Step 1) | 78 | 95 | Moderate |

| Acid-Catalyzed | TfOH, MeOH, DCM | Reflux, 72h | 65 | 90 | Low |

Key observations :

- Direct quaternization offers the highest yield and purity but requires expensive MeOTf.

- Anion metathesis balances cost and yield but introduces complexity with silver byproducts.

- Acid-catalyzed methods are cost-effective but less efficient.

Mechanistic Insights and Side Reactions

Quaternization Selectivity

The fluorine substituent at the 2-position electronically deactivates the pyridine ring, directing methylation exclusively to the nitrogen atom. Steric effects from the adjacent fluorine further prevent undesired C-methylation.

Common Byproducts

- Over-methylation : Occurs in acid-catalyzed methods if methanol is in excess, leading to dimethylated species.

- Degradation : Prolonged heating in acidic conditions can cleave the triflate anion, forming 2-fluoro-1-methylpyridinium hydroxide, which is hygroscopic and unstable.

Purification and Characterization

Crystallization

The triflate salt is typically crystallized from acetone or ethyl acetate, yielding colorless needles. Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with related pyridinium triflates.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, 1H, J = 6.8 Hz, H-6), 8.34 (t, 1H, J = 7.2 Hz, H-4), 7.98 (d, 1H, J = 8.0 Hz, H-3), 4.32 (s, 3H, N-CH₃).

- ¹⁹F NMR : δ -78.5 (CF₃SO₃⁻), -112.3 (C-2-F).

Applications in Organic Synthesis

2-Fluoro-1-methylpyridinium trifluoromethanesulfonate serves as a potent electrophilic agent in:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

Coupling Reactions: It is used as a coupling reagent in peptide synthesis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and solvents such as dichloromethane and acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide coupling reactions, the primary products are peptides with high purity and yield .

Scientific Research Applications

Organic Synthesis

Peptide Coupling:

2-FMP-TfO is primarily utilized as a coupling reagent in the synthesis of peptides. It enhances the reactivity of carboxylic acids, facilitating the formation of peptide bonds more efficiently than traditional reagents like DCC (dicyclohexylcarbodiimide). Studies indicate that using 2-FMP-TfO can yield peptides with purities exceeding 90% with minimal side products.

Biochemical Analysis

Mass Spectrometry:

The compound is employed in the derivatization of vitamin D metabolites for mass spectrometry analysis. This application is crucial for the accurate quantification and identification of these metabolites in biological samples, showcasing its importance in biochemical research.

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs):

2-FMP-TfO serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethanesulfonate group imparts distinct reactivity, making it suitable for developing novel APIs that require specific functional groups.

Case Study 1: Peptide Coupling Efficiency

A comparative study demonstrated that peptides synthesized using 2-FMP-TfO exhibited higher purity levels compared to those synthesized with traditional coupling agents. The optimized reaction conditions resulted in yields exceeding 90% while minimizing side reactions.

Case Study 2: Stability in Biological Systems

In vivo studies using 2-FMP-TfO as a labeling agent for PET imaging indicated over 95% stability within mouse serum over extended periods. This stability makes it a promising candidate for non-invasive imaging techniques, highlighting its potential beyond traditional organic synthesis applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate involves its role as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is crucial in the synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate with structurally and functionally related compounds, focusing on reactivity, stability, and synthetic applications.

Table 1: Key Properties of Selected Pyridinium Triflates and Alkylating Agents

Key Findings from Comparative Studies

Reactivity in Alkylation Reactions

- This compound exhibits moderate reactivity compared to methyl trifluoromethanesulfonate , which is highly reactive but prone to hydrolysis. The fluorine substituent in the pyridinium ring enhances electrophilicity, making it suitable for reactions requiring controlled alkylation .

- In contrast, 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate leverages iodine’s polarizability for efficient cross-coupling reactions, a property absent in the fluorine-substituted analog .

Chemoselectivity

- 2-Fluoroethyl trifluoromethanesulfonate demonstrates a 5:1 O/S alkylation ratio under microwave conditions, whereas This compound is more selective for oxygen-based nucleophiles due to steric and electronic effects of the pyridinium core .

Thermal and Chemical Stability Pyridinium triflates generally show higher thermal stability than alkyl triflates (e.g., methyl triflate) due to aromatic stabilization. However, the presence of electron-withdrawing groups (e.g., fluorine) in this compound slightly reduces its stability compared to non-fluorinated pyridinium salts .

Synthetic Utility

- The fluorinated pyridinium triflate is preferred in reactions requiring a bulky leaving group, such as glycosylation or peptide synthesis, whereas smaller alkyl triflates (e.g., methyl or ethyl) are used for rapid methylation/ethylation .

Biological Activity

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate is a chemical compound that plays a significant role in organic synthesis, particularly as a coupling reagent in peptide synthesis and other biochemical applications. Understanding its biological activity is essential for its effective use in research and industrial applications.

The compound is characterized by its molecular formula and has a unique trifluoromethanesulfonate group that enhances its reactivity. The synthesis typically involves the reaction of 2-fluoro-1-methylpyridine with trifluoromethanesulfonic acid, which requires careful handling due to its sensitivity to moisture.

The primary mechanism of action for this compound is its role as a coupling reagent. It activates carboxyl groups, facilitating their reaction with amines to form peptide bonds. This process is vital in the synthesis of peptides and proteins, which are crucial for various biological functions.

1. Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its ability to enhance the reactivity of carboxylic acids. This property allows for higher yields and purities in peptide formation compared to traditional methods.

2. Mass Spectrometry Analysis

The compound has been employed in the derivatization of vitamin D metabolites for analysis by mass spectrometry, showcasing its utility in biochemical analysis.

3. Pharmaceutical Synthesis

It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of active pharmaceutical ingredients (APIs).

Research Findings

Recent studies have highlighted the stability and efficacy of this compound in biological systems:

Case Study 1: Peptide Coupling Efficiency

A study comparing various coupling reagents found that this compound yielded higher purity peptides than traditional reagents like DCC (dicyclohexylcarbodiimide). The reaction conditions were optimized to achieve a yield exceeding 90% with minimal side products.

Case Study 2: Stability in Biological Systems

In vivo studies indicated that when used as a labeling agent for PET imaging, the compound exhibited over 95% stability within mouse serum over extended periods, making it a promising candidate for non-invasive imaging techniques .

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate, and what are the critical intermediates?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or quaternization of a pyridine precursor. For example, trifluoromethanesulfonyl chloride (TFMSCl) is a key reagent for introducing the triflate group. Intermediate isolation, such as 1-methylpyridinium salts, requires anhydrous conditions to avoid hydrolysis. Reaction monitoring via NMR is critical to track fluorination efficiency .

Q. What spectroscopic techniques are optimal for characterizing structural stability and electronic effects in this compound?

- Methodological Answer :

- FT-IR : Identify vibrations of the triflate group (e.g., S=O stretching at 1250–1150 cm) and pyridinium ring (C-F stretch ~1100 cm) .

- X-ray crystallography : Resolve bond angles (e.g., F–C–S angles ≈113°) and confirm ionic pairing between the pyridinium cation and triflate anion .

- / NMR : Assess purity and detect fluorinated byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its WGK 3 classification (severely hazardous to water), use fume hoods, nitrile gloves, and secondary containment. Avoid contact with reducing agents to prevent decomposition into toxic fluoride species. Store under inert gas (argon) to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How does the trifluoromethanesulfonate anion influence the compound’s reactivity in ionic liquid-mediated catalysis?

- Methodological Answer : The triflate anion’s low nucleophilicity enhances cationic reactivity in acid-catalyzed reactions (e.g., Friedel-Crafts alkylation). Thermophysical studies (e.g., differential scanning calorimetry) reveal ionic liquid behavior at elevated temperatures (>150°C), enabling solvent-free catalysis. Compare conductivity data with other ionic liquids to optimize reaction conditions .

Q. What computational methods can resolve contradictions in reported thermal stability data?

- Methodological Answer : Density Functional Theory (DFT) simulations can model decomposition pathways (e.g., C–F bond cleavage vs. anion-cation dissociation). Pair with thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to reconcile discrepancies. For example, TGA data from Safarov et al. (2019) show stability up to 250°C in inert environments .

Q. How can researchers design experiments to probe the compound’s fluorination efficiency in cross-coupling reactions?

- Methodological Answer : Use palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with fluorinated aryl boronic acids. Monitor reaction kinetics via NMR and compare yields with non-fluorinated analogs. Optimize ligand systems (e.g., tris-o-furylphosphine) to enhance selectivity for C–F bond activation .

Q. What strategies mitigate hydrolysis of the triflate group during aqueous-phase applications?

- Methodological Answer : Encapsulate the compound in hydrophobic ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or use phase-transfer catalysts. Stability tests via pH-controlled UV-Vis spectroscopy (e.g., Shimadzu FTIR-8300) can identify degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.